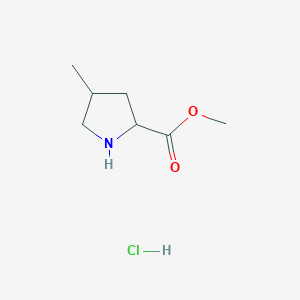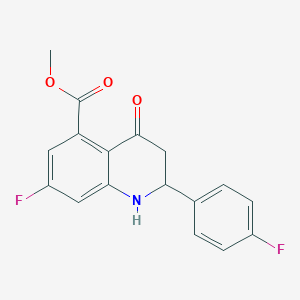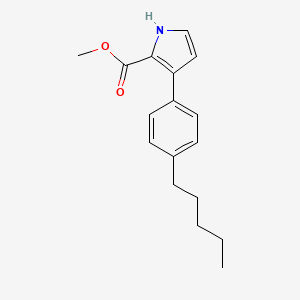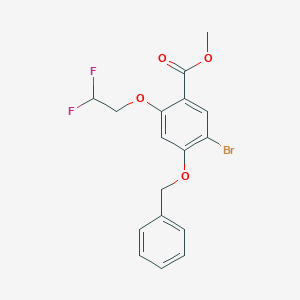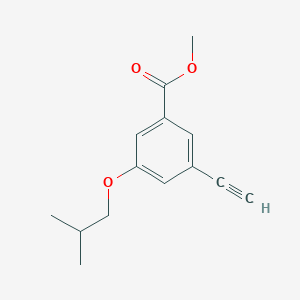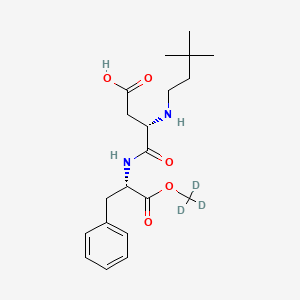
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester is a synthetic compound that belongs to the class of aspartame derivatives This compound is characterized by its unique structure, which includes a dimethylbutyl group attached to the aspartyl-phenylalanine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester typically involves the following steps:
Starting Materials: The synthesis begins with L-alpha-aspartyl-L-phenylalanine and 3,3-dimethylbutylamine.
Coupling Reaction: The amino group of 3,3-dimethylbutylamine is coupled with the carboxyl group of L-alpha-aspartyl-L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting intermediate is then esterified with methanol-d3 (deuterated methanol) in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Synthesis: Employing automated synthesizers to streamline the coupling and esterification processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and esterification reactions.
Biology: Investigated for its potential effects on enzyme activity and protein interactions.
Medicine: Explored for its potential use as a drug delivery agent due to its stability and bioavailability.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to protein synthesis and degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine: Lacks the deuterated methyl ester group.
L-alpha-aspartyl-L-phenylalanine Methyl Ester: Lacks the dimethylbutyl group.
Uniqueness
N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 2-(Methyl-d3) Ester is unique due to its combination of a dimethylbutyl group and a deuterated methyl ester group, which imparts distinct chemical and physical properties, making it valuable for specialized research applications.
Eigenschaften
Molekularformel |
C20H30N2O5 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
(3S)-3-(3,3-dimethylbutylamino)-4-oxo-4-[[(2S)-1-oxo-3-phenyl-1-(trideuteriomethoxy)propan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)/t15-,16-/m0/s1/i4D3 |
InChI-Schlüssel |
HLIAVLHNDJUHFG-HBXYOXRRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NCCC(C)(C)C |
Kanonische SMILES |
CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium;dibromide](/img/structure/B13713388.png)
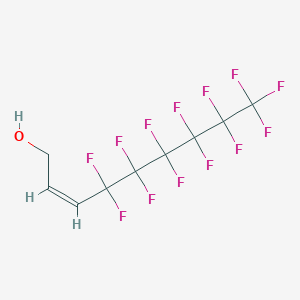
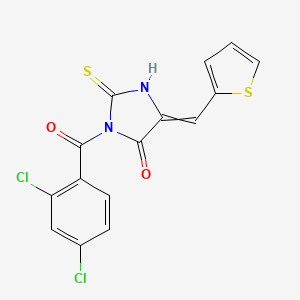
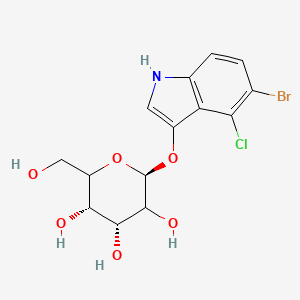
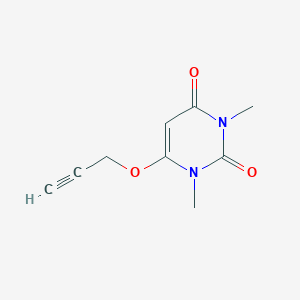
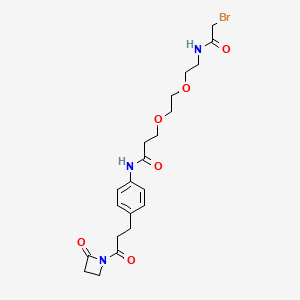
![[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B13713435.png)

